1,3-Dichloro-2-[(1-chloropropan-2-yl)oxy]propane
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Overview
Description
1,3-Dichloro-2-[(1-chloropropan-2-yl)oxy]propane is an organic compound with the molecular formula C6H11Cl3O. It is a chlorinated ether, which means it contains both chlorine atoms and an ether functional group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Dichloro-2-[(1-chloropropan-2-yl)oxy]propane can be synthesized through several methods. One common approach involves the reaction of 1,3-dichloropropane with 1-chloropropan-2-ol in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chlorination reactions. The process may include the use of catalysts to enhance the reaction rate and yield. The final product is usually obtained through a series of purification steps, including distillation and chromatography.
Chemical Reactions Analysis
Types of Reactions
1,3-Dichloro-2-[(1-chloropropan-2-yl)oxy]propane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles such as hydroxide ions, amines, or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction Reactions: Reduction can lead to the formation of alkanes or alcohols.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH), ammonia (NH3), or thiols (RSH) under reflux conditions.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a metal catalyst.
Major Products
Substitution: Formation of ethers, amines, or thiols.
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of alkanes or alcohols.
Scientific Research Applications
1,3-Dichloro-2-[(1-chloropropan-2-yl)oxy]propane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and proteins.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals, including solvents and intermediates for polymer synthesis.
Mechanism of Action
The mechanism of action of 1,3-Dichloro-2-[(1-chloropropan-2-yl)oxy]propane involves its interaction with various molecular targets. The compound can act as an alkylating agent, forming covalent bonds with nucleophilic sites on proteins, DNA, and other biomolecules. This can lead to changes in the structure and function of these molecules, affecting cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
1,3-Dichloropropane: A simpler chlorinated hydrocarbon with similar reactivity but lacking the ether functional group.
1,3-Dichloro-2-propanol: Contains hydroxyl groups instead of the ether linkage, leading to different reactivity and applications.
1,2-Dichloroethane: Another chlorinated hydrocarbon with different structural and chemical properties.
Uniqueness
1,3-Dichloro-2-[(1-chloropropan-2-yl)oxy]propane is unique due to its combination of chlorinated and ether functional groups. This dual functionality allows it to participate in a wider range of chemical reactions compared to simpler chlorinated hydrocarbons. Its reactivity and versatility make it valuable in various fields of research and industry.
Properties
CAS No. |
81308-01-2 |
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Molecular Formula |
C6H11Cl3O |
Molecular Weight |
205.5 g/mol |
IUPAC Name |
1,3-dichloro-2-(1-chloropropan-2-yloxy)propane |
InChI |
InChI=1S/C6H11Cl3O/c1-5(2-7)10-6(3-8)4-9/h5-6H,2-4H2,1H3 |
InChI Key |
UJLNYAYQTNJCFP-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCl)OC(CCl)CCl |
Origin of Product |
United States |
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